molecular formula C9H11NO3 B3417072 1-Propioloylpiperidine-4-carboxylic acid CAS No. 1016776-88-7

1-Propioloylpiperidine-4-carboxylic acid

Cat. No.: B3417072
CAS No.: 1016776-88-7
M. Wt: 181.19 g/mol
InChI Key: FPOSRSONOAPPCB-UHFFFAOYSA-N
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Description

1-Propioloylpiperidine-4-carboxylic acid is a piperidine derivative characterized by a propioloyl group (HC≡C–CO–) at the 1-position and a carboxylic acid moiety at the 4-position of the piperidine ring. The propioloyl group introduces unique reactivity due to its terminal alkyne functionality, enabling participation in click chemistry (e.g., azide-alkyne cycloaddition) and hydrogen bonding.

Properties

IUPAC Name

1-prop-2-ynoylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-8(11)10-5-3-7(4-6-10)9(12)13/h1,7H,3-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOSRSONOAPPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)N1CCC(CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016776-88-7
Record name 1-(prop-2-ynoyl)piperidine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propioloylpiperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperidine with propiolic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to optimize production efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Propioloylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-Propioloylpiperidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propioloylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its molecular interactions and effects are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Substituent Position and Ring Modifications

Compound Name Structural Features Unique Properties Reference
1-(Pyridin-2-yl)piperidine-4-carboxylic acid Pyridine at 1-position Higher receptor affinity for neurological targets compared to 3-pyridyl analogs
1-(Pyridin-3-yl)piperidine-4-carboxylic acid Pyridine at 3-position Reduced binding to GABA receptors; altered pharmacokinetics
1-(6-Oxo-1H-pyrimidin-4-yl)piperidine-4-carboxylic acid Pyrimidine ring with keto group Enhanced solubility and interaction with kinase enzymes
1-(2-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid Chloropyrimidine at 1-position, COOH at 2-position Position-dependent anticancer activity; lower solubility than 4-carboxylic analogs

Key Insight: The position of heteroaromatic rings (pyridine, pyrimidine) significantly impacts target selectivity.

Functional Group Variations

Compound Name Functional Groups Unique Properties Reference
1-(Carboxymethyl)piperidine-4-carboxylic acid Carboxymethyl at 1-position Dual carboxylic acid groups enhance chelation and metal-binding capabilities
1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid CF₃ and cyclopropyl on pyrimidine Improved metabolic stability and bioavailability due to fluorine substituents
1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid Pyridinylmethyl linker Increased steric bulk reduces off-target interactions compared to direct pyridyl
1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid Boc-protected amine, pyridinylmethyl Enhanced solubility in organic solvents; used as a synthetic intermediate

Key Insight : Electron-withdrawing groups (e.g., CF₃) improve metabolic stability , while bulky substituents (e.g., pyridinylmethyl) modulate steric interactions . The propioloyl group in 1-propioloylpiperidine-4-carboxylic acid may offer unique reactivity for bioconjugation or targeted drug delivery.

Carboxylic Acid Positional Isomers

Compound Name Carboxylic Acid Position Biological Activity Reference
Piperidine-4-carboxylic acid 4-position Baseline GABAergic activity; limited solubility
Piperidine-2-carboxylic acid 2-position Altered conformation reduces receptor affinity
1-(Pyridin-2-yl)piperidine-3-carboxylic acid 3-position Lower enzymatic stability compared to 4-position

Key Insight : The 4-carboxylic acid position optimizes hydrogen bonding with biological targets, as seen in GABA receptor interactions . Positional isomers often exhibit reduced efficacy due to conformational strain.

Research Findings and Data Tables

Table 1: Solubility and Pharmacokinetic Parameters

Compound Name Aqueous Solubility (mg/mL) LogP Plasma Half-Life (h) Reference
1-(Pyridin-2-yl)piperidine-4-carboxylic acid 12.3 1.2 3.5
1-(6-Oxo-pyrimidin-4-yl)piperidine-4-carboxylic acid 25.7 -0.8 6.2
1-[4-Cyclopropyl-6-(CF₃)pyrimidin-2-yl]piperidine-4-carboxylic acid 8.9 2.5 8.1

Note: Pyrimidine-derived analogs with polar groups (e.g., oxo) exhibit higher solubility but shorter half-lives due to rapid renal clearance .

Biological Activity

1-Propioloylpiperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating various cellular processes, including the cell cycle and transcription. This article reviews the biological activity of this compound, focusing on its mechanisms, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a propioloyl group and a carboxylic acid moiety. Its structure can be represented as follows:

C9H11NO2\text{C}_9\text{H}_{11}\text{N}\text{O}_2

This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

The primary mechanism of action for this compound involves its role as an inhibitor of CDK12. CDK12 is essential for transcription regulation and DNA damage response. Inhibition of CDK12 has been associated with therapeutic effects in various conditions, including cancer and myotonic dystrophy type 1 .

Biological Activity and Research Findings

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against CDK12, leading to alterations in gene expression related to DNA repair mechanisms. The following table summarizes key findings related to its biological activity:

Study ReferenceBiological ActivityObservations
CDK12 InhibitionEffective in reducing foci formation in cancer cells.
Enzyme InteractionBinds specifically to CDK12, modulating its activity.
Cancer TreatmentShows potential in reversing resistance to PARP inhibitors in breast cancer models.

Case Study 1: Inhibition of CDK12 in Cancer Therapy

In a study examining the effects of this compound on breast cancer cells, researchers found that treatment with this compound led to a significant reduction in cell viability and induced apoptosis. The compound was shown to enhance the efficacy of PARP inhibitors, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancer types .

Case Study 2: Potential Application in Myotonic Dystrophy

Another investigation highlighted the potential use of this compound in treating myotonic dystrophy type 1. The study reported that inhibition of CDK12 resulted in decreased levels of toxic RNA transcripts associated with the disease, indicating a promising therapeutic avenue for managing this genetic disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Propioloylpiperidine-4-carboxylic acid
Reactant of Route 2
1-Propioloylpiperidine-4-carboxylic acid

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